molecular formula C11H9BrO2S B13917818 Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate

Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate

Cat. No.: B13917818
M. Wt: 285.16 g/mol
InChI Key: ZTORUZXHZOIFQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 5-methylbenzothiophene-2-carboxylate followed by esterification with methanol . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The esterification step can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Chemical Reactions Analysis

Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins or nucleic acids. The bromine atom and the ester group in the compound can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological activity .

Comparison with Similar Compounds

Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

    Methyl 5-methylbenzothiophene-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Bromo-5-methylbenzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group, which can affect its solubility and reactivity.

    5-Methylbenzothiophene-2-carboxylic acid:

Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and diverse applications in scientific research .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-3-7-4-10(11(13)14-2)15-9(7)5-8(6)12/h3-5H,1-2H3

InChI Key

ZTORUZXHZOIFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)SC(=C2)C(=O)OC

Origin of Product

United States

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